Home > Products > Screening Compounds P37156 > N-(3-chlorophenyl)-6-(morpholin-4-yl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine
N-(3-chlorophenyl)-6-(morpholin-4-yl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine - 955339-17-0

N-(3-chlorophenyl)-6-(morpholin-4-yl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine

Catalog Number: EVT-2977560
CAS Number: 955339-17-0
Molecular Formula: C21H19ClN6O
Molecular Weight: 406.87
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
  • Anticancer activity: [, , , , , ]
  • Anti-inflammatory activity: [, , ]
  • Antibacterial activity: [, ]
  • Adenosine receptor affinity: [, ]
  • Tyrosine kinase inhibition: []

5-Methyl-1-phenyl-3-(thieno[2,3-d]pyrimidin-4-yl)chromeno[4,3-d]pyrazolo[3,4-b]pyridin-6(3H)-one

  • Compound Description: This compound is a chromeno[4,3-d]pyrazolo[3,4-b]pyridinone derivative incorporating a thieno[2,3-d]pyrimidine moiety. It was synthesized and characterized using various spectroscopic techniques, including 1H-NMR, 13C-NMR, IR spectroscopy, mass spectrometry, and elemental analysis .

N-[4-(4-Chloro­phen­yl)-3-methyl-6-oxo-1-phenyl-4,5,6,7-tetra­hydro-1H-pyrazolo[3,4-b]pyridin-5-yl]benzamide

  • Compound Description: This molecule features a pyrazolo[3,4-b]pyridine core substituted with a benzamide group. Its crystal structure reveals a planar arrangement of most atoms within the pyrazolo[3,4-b]pyridine system, except for two carbon atoms bearing the benzamido and oxo substituents .

N-(3-((4-Amino-1-(trans-4-hydroxycyclohexyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)ethynyl)-4-methylphenyl)-4-methyl-3-(trifluoromethyl)benzamide (13an)

  • Compound Description: Compound 13an is a potent multikinase inhibitor, showing significant activity against Src, KDR, and kinases involved in the MAPK pathway. It demonstrates potent anti-triple-negative breast cancer activity both in vitro and in vivo, with good pharmacokinetic properties and low toxicity .

4-(3-Phenyl-1H-pyrazolo[3,4-d]pyrimidin-1-yl)thieno[3,2-d]pyrimidine

  • Compound Description: This hybrid molecule combines a pyrazolo[3,4-d]pyrimidine moiety with a thieno[3,2-d]pyrimidine unit. It was synthesized efficiently and characterized using various spectroscopic techniques, exhibiting potential biological activity .

1-(4-(4-Amino-3-(4-(2-morpholinoethoxy)phenyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)phenyl)-3-(5-(tert-butyl)isoxazol-3-yl)urea (CHMFL-FLT3-213)

  • Compound Description: CHMFL-FLT3-213 is a potent type II FLT3 kinase inhibitor with substantial inhibitory effects against the FLT3-ITD mutant and associated oncogenic mutations. This compound disrupts FLT3-ITD-mediated signaling, promotes apoptosis by arresting the cell cycle, and effectively suppresses tumor growth in vivo with minimal toxicity .

1-(2-chloro-2-(4-chlorophenyl)ethyl)-N-(4-fluorobenzyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine

  • Compound Description: This compound is an anticancer drug that is detectable using graphene electrochemical sensors .

5-Anilino-3-benzylsulfanyl-6-(3-chloroanilino)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one

  • Compound Description: This complex pyrazolo[3,4-d]pyrimidine derivative was structurally characterized, revealing specific dihedral angles between the core heterocycle and its substituents, and showcasing intra- and intermolecular hydrogen bonding patterns in the crystal structure .

5-Amino-6-(4-fluorophenylamino)-3-methylthio-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one

  • Compound Description: This compound, characterized by X-ray analysis, exhibits a fully delocalized system across its pyrazolo[3,4-d]pyrimidine-4-one moiety and displays intermolecular hydrogen bonding in its crystal structure .

(E)-N-{[6-chloro-4-(4-chlorophenyl)-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridin-5-yl]methylene}benzene-1,2-diamine

  • Compound Description: This compound features a unique three-dimensional framework structure formed through N—H...N hydrogen bonds, as revealed by its crystal structure analysis .

6-arylthio-3-methylthio-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-ones

  • Compound Description: These compounds represent a series of pyrazolo[3,4-d]pyrimidine-4-one derivatives synthesized via tandem aza-Wittig and annulation reactions. Some members of this series exhibit promising herbicidal activity .

Poly[[tetra­methano­lbis[4-oxo-3-(pyridin-4-yl)-1-(2,4,6-tri­chloro­phen­yl)-4,5-di­hydro-1H-pyrazolo[3,4-d]pyrimidin-6-olato]disodium]–diethyl ether–methanol (1/1/2)]

  • Compound Description: This compound is a complex sodium salt incorporating a pyrazolo[3,4-d]pyrimidine moiety. Its crystal structure reveals specific dihedral angles between the core heterocycle and its substituents, as well as the coordination environment around the sodium ion .
  • Compound Description: These are a series of fused pyrimidine derivatives designed as potential tyrosine kinase and thymidylate synthase inhibitors. They were synthesized and characterized by spectral methods and evaluated for their cytotoxic activity .

1-(benzothiazolyl)-4,6-dimethyl-3-(4-chlorophenyl)pyrazolo[3,4-b]pyridine (6b)

  • Compound Description: This pyrazolo[3,4-b]pyridine derivative, synthesized through a multicomponent reaction, exhibited promising in vitro cytotoxic activity against NALM-6, SB-ALL, and MCF-7 cancer cell lines. Notably, it displayed comparable cell growth inhibition to doxorubicin. Molecular modelling studies suggested favourable binding within the active site of Aurora-A kinase .

Substituted and Fused Pyrazolo[3,4-d]pyrimidin-4-ones (7-12)

  • Compound Description: This series of pyrazolo[3,4-d]pyrimidin-4(5H)-one derivatives was designed and synthesized for potential anti-inflammatory activity. The compounds were characterized using various spectroscopic techniques, and their anti-inflammatory activity was evaluated using the carrageenan-induced paw edema test in rats. Several compounds exhibited promising anti-inflammatory activity with minimal ulcerogenic effects .

3,6-dimethyl-5-(4-nitrobenzylideneamino)-1-phenyl-1,5-dihydropyrazolo[3,4-d]pyrimidin-4-one (10e)

  • Compound Description: This pyrazolo[3,4-d]pyrimidin-4-one derivative demonstrated potent antitumor activity against the MCF-7 human breast adenocarcinoma cell line .

1-(4-bromophenyl)- and 1-(2-chloro phenyl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidine-4-one

  • Compound Description: These pyrazolo[3,4-d]pyrimidin-4-one derivatives were synthesized as potential anticonvulsant agents. Their reactions with various alkylating agents were investigated, and the regioselectivity of alkylation was determined .
  • Compound Description: These compounds represent two series of pyrazolopyrimidines synthesized as potential CDK2 inhibitors. Their structures were designed based on the structural resemblance of pyrazolopyrimidines to purines .

N4-substituted 1H-pyrazolo[3,4-d]pyrimidine-4,6-diamines

  • Compound Description: This study explored a series of N(4)-substituted 1H-pyrazolo[3,4-d]pyrimidine-4,6-diamines, investigating their hydrogen bonding patterns in their crystal structures. The study revealed two distinct groups: those forming stoichiometric hydrates and those crystallizing in solvent-free forms .

2-((1-(3-chlorophenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]-pyrimidin-6-yl)thio)propanamide (HS38)

  • Compound Description: HS38 is a potent and selective inhibitor of zipper-interacting protein kinase (ZIPK). Studies demonstrated its ability to suppress calcium sensitization in vascular smooth muscle, reduce the velocity of contraction induced by calyculin A, and attenuate both phasic and tonic contractile responses elicited by various agonists .

N-(2-chlorophenyl)-2-(3-(methylthio)-4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide (13a)

  • Compound Description: This pyrazolo[3,4-d]pyrimidine derivative was synthesized and evaluated for antitumor activity against the human breast adenocarcinoma cell line MCF7. It demonstrated promising activity compared to doxorubicin, highlighting its potential as an anticancer agent .

Methylthieno[3,4-d]pyrimidin-5-yl, 3-phenylthieno[3,4-e][1,2,4]triazolo[4,3-c]pyrimidines, and tetrazolo[1,5-c]thieno[3,4-e]pyrimidine

  • Compound Description: This study focused on synthesizing and characterizing novel thieno[d]pyrimidine derivatives. The study explored various reactions of 5-amino-(2-methyl)thieno[3,4-d]pyrimidin-4(3H)-one with different reagents, leading to a range of fused and isolated thieno[d]pyrimidine derivatives .
  • Compound Description: This study involved the synthesis and characterization of a series of novel pyrazolo[3,4-d]pyrimidinone derivatives. The cytotoxic effects of some of these compounds were evaluated using the Human cervical adenocarcinoma Hela cell line .

pyrazolo(3,4-d)-4-(phenyl)-1,2,4-(8H)-triazolo-(2,3-a)-pyrimidin-4(1H)-one derivatives

  • Compound Description: This study describes the synthesis and evaluation of novel pyrazolo(3,4-d)-4-(phenyl)-1,2,4-(8H)-triazolo-(2,3-a)-pyrimidin-4(1H)-one derivatives as potential anti-inflammatory agents. The synthesized compounds were characterized using various spectroscopic techniques and tested for their anti-inflammatory activity in vivo. Two compounds exhibited significant anti-inflammatory activity compared to the standard drug, Indomethacin .

Pyrido[3′,2′:4,5]thieno[3,2-d]pyrimidin-4(3H)-one and pyrido[2′,3′:3,4]pyrazolo[1,5-a]pyrimidine

  • Compound Description: These are novel tricyclic heterocyclic systems incorporating 1,3-diarylpyrazole moieties. The synthesis involved various reactions, including alkylation, cyclization, and condensation reactions. The structures of the synthesized compounds were confirmed using elemental analysis and spectral data .

4-amino-5-N-butyl-1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-6(5H)-one

  • Compound Description: This compound is a pyrazolo[3,4-d]pyrimidine analogue of 1-methylisoguanosine. It demonstrated significant A1 adenosine receptor affinity, showing potential as a lead compound for developing new drugs targeting this receptor subtype .
  • Compound Description: This research involved synthesizing several heterocyclic compounds, including pyrazolo[3,4-d]-1,2,3-triazin-4-one, pyrazolo[3,4-d]pyrimidin-4-one, and pyrazolo[1,5-a]pyrimidine derivatives, by reacting 2-cyano-N-(2-pyridyl)acetamide with various reagents. These compounds demonstrate the diversity achievable within the pyrazole and pyrimidine chemical space .
  • Compound Description: This study focused on synthesizing a variety of fused heterocyclic compounds containing pyrimidine rings. The researchers successfully synthesized and characterized various thieno-, benzothieno-, and pyrazolo-fused pyrimidines with tetrazine or pyridazine rings .
Overview

N-(3-chlorophenyl)-6-(morpholin-4-yl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine is a complex heterocyclic compound belonging to the pyrazolo[3,4-d]pyrimidine family. This compound has garnered attention in medicinal chemistry due to its potential applications in cancer therapy and as an inhibitor of key biological pathways involved in cell proliferation and survival.

Source

The compound can be synthesized through various organic chemistry methods, including condensation reactions and cyclization processes. Its structure includes a pyrazolo[3,4-d]pyrimidine core, which is often modified to enhance pharmacological properties.

Classification

N-(3-chlorophenyl)-6-(morpholin-4-yl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine is classified as a synthetic organic compound with potential therapeutic applications, particularly as an anticancer agent due to its inhibitory effects on cyclin-dependent kinases and epidermal growth factor receptors.

Synthesis Analysis

Methods

The synthesis of N-(3-chlorophenyl)-6-(morpholin-4-yl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine typically involves several steps:

  1. Condensation Reaction: The initial step may involve the condensation of 3-chlorobenzaldehyde with an appropriate hydrazine derivative to form a hydrazone intermediate.
  2. Cyclization: This intermediate is then cyclized with a suitable acyclic compound (e.g., ethyl acetoacetate) under basic conditions to yield the pyrazolo[3,4-d]pyrimidine structure.
  3. Functionalization: Further functionalization can be achieved by introducing morpholine and phenyl groups through nucleophilic substitution reactions or coupling reactions.

Technical Details

The synthesis often employs green chemistry principles to enhance efficiency and reduce environmental impact. Techniques such as ultrasonic-assisted synthesis may be utilized to improve yields and reaction rates while minimizing hazardous solvent use .

Molecular Structure Analysis

Structure

The molecular formula of N-(3-chlorophenyl)-6-(morpholin-4-yl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine is C20_{20}H21_{21}ClN5_{5}O. The compound features:

  • A pyrazolo[3,4-d]pyrimidine core.
  • A chlorophenyl substituent at one end.
  • A morpholine ring connected via a carbon chain.

Data

The compound's structural data can be analyzed using techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography, which provide insights into its three-dimensional conformation and electronic environment .

Chemical Reactions Analysis

Reactions

N-(3-chlorophenyl)-6-(morpholin-4-yl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine undergoes various chemical transformations:

  1. Oxidation: Can be oxidized using agents like potassium permanganate to introduce functional groups.
  2. Reduction: Reduction of nitro groups or carbonyls can be performed using sodium borohydride or lithium aluminum hydride.
  3. Substitution: Nucleophilic substitution reactions can replace the chlorine atom with other nucleophiles such as amines or thiols .

Technical Details

Common solvents for these reactions include ethanol and dichloromethane. Catalysts such as palladium on carbon may facilitate hydrogenation reactions .

Mechanism of Action

Process

N-(3-chlorophenyl)-6-(morpholin-4-yl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine primarily acts as an inhibitor of cyclin-dependent kinase 2 and epidermal growth factor receptor.

Data

The inhibition of these targets disrupts critical signaling pathways involved in cell cycle regulation and proliferation. This leads to significant anti-proliferative effects observed in various cancer cell lines such as MCF-7 and HCT116 .

Physical and Chemical Properties Analysis

Physical Properties

Key physical properties include:

  • Molecular Weight: Approximately 366.86 g/mol.
  • Melting Point: Specific melting points vary based on purity but are typically within the range expected for similar compounds.

Chemical Properties

The compound exhibits moderate solubility in organic solvents, with stability under standard laboratory conditions. Its reactivity profile suggests that it can participate in both electrophilic and nucleophilic reactions due to the presence of multiple functional groups .

Applications

N-(3-chlorophenyl)-6-(morpholin-4-yl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine has several scientific uses:

  1. Anticancer Research: It shows promise as an anticancer agent through its ability to inhibit key kinases involved in tumor growth.
  2. Pharmaceutical Development: The compound serves as a lead structure for developing new drugs targeting similar pathways in cancer therapy .
  3. Biochemical Studies: It is used in studies exploring the mechanisms of kinase inhibition and cellular signaling pathways related to cancer progression .

Properties

CAS Number

955339-17-0

Product Name

N-(3-chlorophenyl)-6-(morpholin-4-yl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine

IUPAC Name

N-(3-chlorophenyl)-6-morpholin-4-yl-1-phenylpyrazolo[3,4-d]pyrimidin-4-amine

Molecular Formula

C21H19ClN6O

Molecular Weight

406.87

InChI

InChI=1S/C21H19ClN6O/c22-15-5-4-6-16(13-15)24-19-18-14-23-28(17-7-2-1-3-8-17)20(18)26-21(25-19)27-9-11-29-12-10-27/h1-8,13-14H,9-12H2,(H,24,25,26)

InChI Key

CDAQSUBPKNQNND-UHFFFAOYSA-N

SMILES

C1COCCN1C2=NC(=C3C=NN(C3=N2)C4=CC=CC=C4)NC5=CC(=CC=C5)Cl

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.